BenchChemオンラインストアへようこそ!

17-Allylamino-17-demethoxygeldanamycin

Hsp90 inhibition Target engagement Binding affinity

17-AAG (Tanespimycin) is the prototypical Hsp90 inhibitor and first-in-class to enter clinical trials, providing a direct translational bridge from preclinical findings to clinical application. Its extensive Phase I/II dataset—including validated pharmacodynamic markers (Hsp70 induction, client protein depletion) and established dosing schedules—enables informed dose selection and combination rationale. Choose 17-AAG for biomarker-driven translational research, mechanism-of-action studies, or validation of novel drug delivery platforms using a challenging, clinically relevant hydrophobic cargo. Not interchangeable with 17-DMAG or other Hsp90 inhibitors due to distinct solubility, metabolic stability (CYP3A4-dependent), and target selectivity profiles. Ideal reference compound for combination screening with proteasome inhibitors, taxanes, or HER2-targeted agents.

Molecular Formula C31H43N3O8
Molecular Weight 585.7 g/mol
Cat. No. B10781263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Allylamino-17-demethoxygeldanamycin
Molecular FormulaC31H43N3O8
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9+,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1
InChIKeyAYUNIORJHRXIBJ-HTLBVUBBSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Allylamino-17-demethoxygeldanamycin (17-AAG): A First-in-Class Hsp90 Inhibitor for Procurement in Targeted Oncology Research


17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a semi-synthetic derivative of the benzoquinone ansamycin antibiotic geldanamycin and a first-in-class inhibitor of the heat shock protein 90 (Hsp90) molecular chaperone. It functions as an ATP-competitive antagonist at the N-terminal nucleotide-binding pocket of Hsp90, thereby disrupting its chaperone function and leading to the ubiquitin-proteasome-dependent degradation of numerous oncogenic client proteins [1][2]. 17-AAG was the first Hsp90 inhibitor to enter clinical evaluation and has been extensively studied in a wide array of cancer types, establishing it as the foundational reference compound for this therapeutic class [3][4]. Its extensive clinical and preclinical data package offers a well-characterized baseline for comparative studies, mechanism-of-action research, and combination therapy development.

Why 17-AAG Cannot Be Interchanged with Other Geldanamycin Analogs: Formulation, Pharmacokinetic, and Selectivity Divergence


Generic substitution among Hsp90 inhibitors is not scientifically valid due to profound physicochemical and pharmacological differences that directly impact experimental reproducibility and therapeutic outcome. The geldanamycin scaffold is highly amenable to modification at the C17 position, and subtle structural changes—such as the allylamino group of 17-AAG versus the dimethylaminoethylamino group of 17-DMAG—produce marked differences in aqueous solubility, metabolic stability, hepatotoxic potential, and target selectivity profiles [1][2]. For instance, 17-AAG exhibits poor water solubility necessitating complex formulation vehicles (e.g., Cremophor EL, ethanol, DMSO), whereas 17-DMAG is sufficiently water-soluble for direct saline-based administration [3][4]. Furthermore, 17-AAG undergoes extensive hepatic metabolism via CYP3A4, resulting in a complex metabolite profile that includes the active metabolite 17-AG, while 17-DMAG shows limited metabolic conversion [5][6]. These divergent properties dictate that the choice of compound must be driven by the specific experimental or clinical context, not by class membership alone. The quantitative evidence presented in Section 3 provides the necessary basis for an informed, data-driven selection decision.

17-AAG Comparative Evidence Guide: Quantitative Differentiation from Geldanamycin Analogs


Hsp90 Binding Affinity: 17-AAG Exhibits Weaker ATP-Pocket Binding Compared to Geldanamycin and 17-DMAG

In a competitive binding assay using Jurkat cell lysate and an ATP-resin affinity column, 17-AAG required a significantly higher concentration (1,039 nM) to elute 50% of bound Hsp90 α/β compared to the parent compound geldanamycin (88 nM) and the more soluble analog 17-DMAG (580 nM) [1]. This ~12-fold weaker binding affinity relative to geldanamycin and ~1.8-fold weaker binding relative to 17-DMAG is a defining characteristic of 17-AAG and distinguishes it from other analogs in this class.

Hsp90 inhibition Target engagement Binding affinity

Hepatotoxicity Potential: 17-AAG Exhibits Intermediate Glutathione Reactivity and Superoxide Formation Rate

The dose-limiting hepatotoxicity of geldanamycin analogs is linked to quinone redox cycling and glutathione (GSH) depletion. In non-enzymatic reactions with GSH at pH 7.0 and 37°C, 17-AAG demonstrated an intermediate reaction half-life of approximately 9.8 hours, compared to 1.5 minutes for geldanamycin and 36 minutes for 17-DMAG [1]. Furthermore, the superoxide formation rate, catalyzed by NADPH-cytochrome P450 reductase, followed the order 17-DMAG > 17-AAG > geldanamycin, while the half-wave one-electron reduction potential (E1/2) in DMSO was determined to be -0.13 V for 17-AAG, compared to -0.37 V for geldanamycin and -0.015 V for 17-DMAG [2]. This intermediate reactivity profile positions 17-AAG as a less hepatotoxic alternative to geldanamycin, albeit with a distinct redox liability compared to 17-DMAG.

Hepatotoxicity Drug safety Reactive oxygen species

Formulation Complexity: 17-AAG Requires Cremophor-Based Vehicle Due to Poor Aqueous Solubility

17-AAG has extremely poor water solubility, necessitating complex formulation strategies for both preclinical and clinical administration. In contrast, 17-DMAG is sufficiently water-soluble for direct saline-based formulation [1]. A standard 17-AAG clinical formulation vehicle consists of 50% ethanol, 20% Cremophor EL, and 30% propylene glycol [2]. Novel micellar formulations using PEO-b-PDLLA have achieved a 150-fold increase in solubility over free 17-AAG, demonstrating the magnitude of this physicochemical limitation [3]. This formulation burden is a key differentiator from water-soluble analogs and must be accounted for in experimental design and procurement planning.

Drug formulation Solubility Drug delivery

Metabolic Profile: 17-AAG Undergoes Extensive CYP3A4-Mediated Metabolism Contrasting with 17-DMAG's Limited Biotransformation

17-AAG undergoes extensive hepatic metabolism, primarily via CYP3A4, yielding multiple metabolites including the active metabolite 17-AG (17-aminogeldanamycin). In preclinical studies, 17-AAG was found to be extensively metabolized, while 17-DMAG undergoes only limited metabolic conversion [1][2]. Specifically, 17-DMAG was reported to be 'quantitatively metabolized much less than is 17AAG' [3]. This extensive metabolism of 17-AAG has significant implications for its pharmacokinetic profile, potential drug-drug interactions, and the contribution of active metabolites to its overall pharmacodynamic effect.

Drug metabolism Pharmacokinetics CYP450

Clinical Development Status: 17-AAG Has the Most Extensive Clinical Trial Dataset Among Geldanamycin Analogs

17-AAG was the first Hsp90 inhibitor to enter clinical trials and has been evaluated in over 40 Phase I and Phase II clinical studies across a wide range of malignancies, including multiple myeloma, breast cancer, prostate cancer, melanoma, and pediatric solid tumors [1][2]. A notable Phase II study in combination with bortezomib in relapsed/refractory multiple myeloma demonstrated durable anti-myeloma activity in bortezomib-refractory patients, with tanespimycin doses of 50, 175, and 340 mg/m² combined with bortezomib 1.3 mg/m² [3]. A dedicated Phase I study in pediatric patients with recurrent/refractory solid tumors (Ewing's sarcoma, osteosarcoma, neuroblastoma, rhabdomyosarcoma) and leukemia has also been completed [4]. In contrast, 17-DMAG (alvespimycin) has a more limited clinical dataset, with development primarily in Phase I and early Phase II trials. This extensive clinical data package provides a unique resource for understanding the translational potential, toxicity profile, and pharmacodynamic biomarkers of 17-AAG in human subjects.

Clinical trials Translational research Cancer therapy

High-Value Application Scenarios for 17-AAG in Scientific and Industrial Research


Translational Oncology Research and Biomarker Development

17-AAG is the optimal choice for studies aimed at clinical translation or biomarker discovery, due to its extensive clinical dataset. Its well-characterized pharmacodynamic markers (e.g., Hsp70 induction, client protein depletion) and validated clinical dosing schedules provide a direct bridge between preclinical findings and potential clinical application. Researchers can leverage existing Phase I/II data to inform dose selection, schedule optimization, and combination partner rationale, as demonstrated by the successful combination with bortezomib in multiple myeloma [1].

Mechanism-of-Action Studies and Client Protein Profiling

As the prototypical Hsp90 inhibitor with a wealth of mechanistic data, 17-AAG is ideally suited for fundamental studies investigating the role of Hsp90 in regulating client protein stability, cellular signaling networks, and stress responses. Its weaker binding affinity (1,039 nM IC50 for Hsp90 α/β) and extensive metabolism profile, compared to geldanamycin and 17-DMAG [2], allow for the study of partial target inhibition and the contribution of active metabolites to the overall cellular response. This makes 17-AAG a valuable tool for dissecting the nuanced biology of the Hsp90 chaperone machinery.

Formulation and Drug Delivery Technology Development

The extreme hydrophobicity and formulation challenges of 17-AAG make it an excellent model compound for developing and validating novel drug delivery technologies. Its poor aqueous solubility has driven the creation of advanced formulations such as polymeric micelles, which achieved a 150-fold increase in solubility [3]. Researchers developing nanoformulations, liposomes, or polymer-drug conjugates can utilize 17-AAG as a challenging, clinically-relevant test cargo to demonstrate the performance of their delivery platform in improving solubility, pharmacokinetics, and tumor targeting.

Combination Therapy Screening and Drug Interaction Studies

Given its extensive metabolic profile via CYP3A4 and its role as an Hsp90 inhibitor that can sensitize cells to other agents, 17-AAG is an ideal candidate for systematic combination therapy screening. Its well-documented potential for drug-drug interactions necessitates careful study, making it a valuable tool for investigating the impact of CYP modulation on therapeutic efficacy and toxicity. The synergistic activity observed with proteasome inhibitors, taxanes, and HER2-targeted agents in various preclinical models [4] provides a strong rationale for using 17-AAG as a reference Hsp90 inhibitor in high-throughput combination screens to identify novel synergistic partnerships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-Allylamino-17-demethoxygeldanamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.